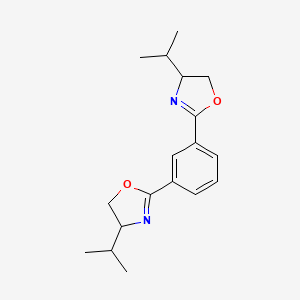
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with 4-isopropyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
化学反应分析
Types of Reactions
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoline derivatives with additional functional groups, while reduction can yield simpler oxazoline compounds .
科学研究应用
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science.
作用机制
The mechanism of action of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane: Similar in structure but with a methylene bridge instead of a benzene ring.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Lacks the isopropyl groups, making it less sterically hindered.
2,6-Bis(4S)-(-)-isopropyl-2-oxazolin-2-yl pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties.
Uniqueness
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific arrangement of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly effective in certain catalytic and coordination chemistry applications .
属性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3 |
InChI 键 |
ZGKPVKPCZOURSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


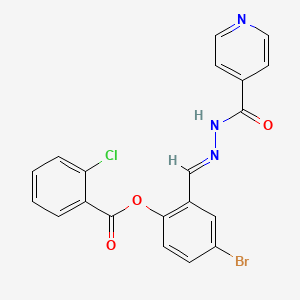
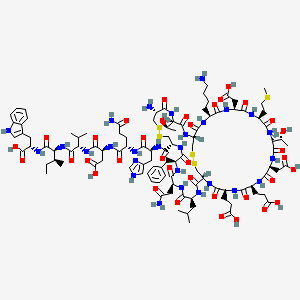
![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)
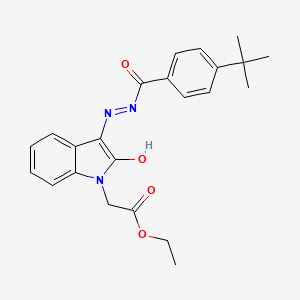
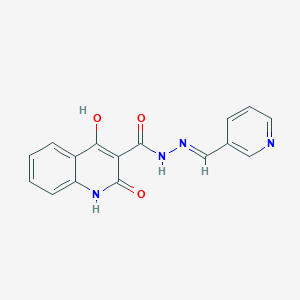

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
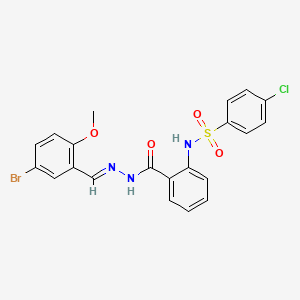

![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)

